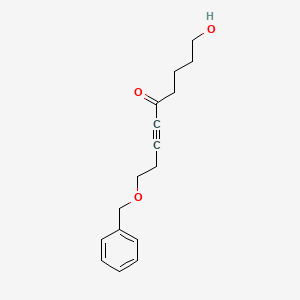![molecular formula C5H2OS3 B12580958 1,3-Dithiolo[4,5-c]furan-2-thione CAS No. 188780-50-9](/img/structure/B12580958.png)
1,3-Dithiolo[4,5-c]furan-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiolo[4,5-c]furan-2-thione is a heterocyclic compound that contains sulfur and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiolo[4,5-c]furan-2-thione can be synthesized through several methods. One common approach involves the reaction of dialkyl malonates with elemental sulfur and phosphorus pentasulfide in refluxing xylene. This reaction yields 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as the major products .
Another method involves the use of cyclopropenthione derivatives and elemental sulfur in the presence of potassium fluoride in dimethylformamide under an air or oxygen atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiolo[4,5-c]furan-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiols and other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols.
Scientific Research Applications
1,3-Dithiolo[4,5-c]furan-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3-Dithiolo[4,5-c]furan-2-thione involves its interaction with molecular targets and pathways within cells. This compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
1,3-Dithiolo[4,5-c]furan-2-thione is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. Similar compounds include:
1,2-Dithiole-3-thione: This compound has a similar sulfur-containing ring structure and is known for its pharmacological activities, including antioxidant and antitumor properties.
4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: This compound has a tricyclic structure and is used as a protein kinase inhibitor.
These compounds share some chemical properties with this compound but differ in their specific structures and applications.
Properties
CAS No. |
188780-50-9 |
|---|---|
Molecular Formula |
C5H2OS3 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
[1,3]dithiolo[4,5-c]furan-2-thione |
InChI |
InChI=1S/C5H2OS3/c7-5-8-3-1-6-2-4(3)9-5/h1-2H |
InChI Key |
UTSSUGLHUXYFCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CO1)SC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12580883.png)
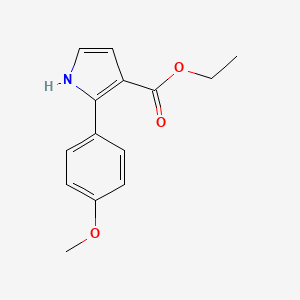

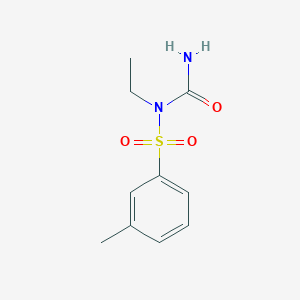

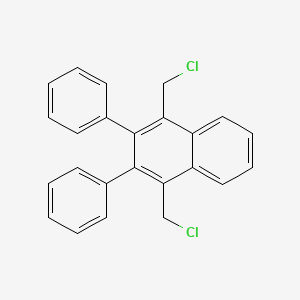
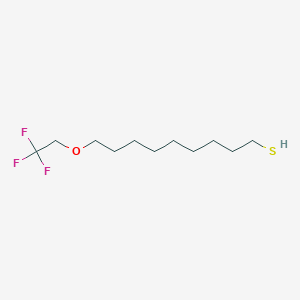
![4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12580922.png)
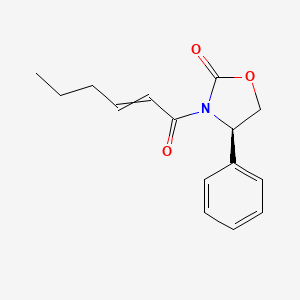
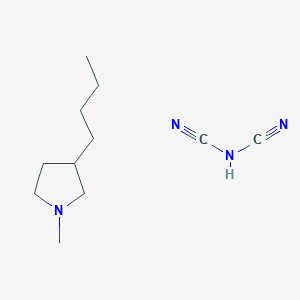
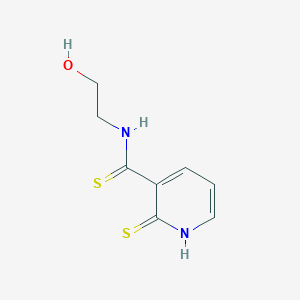
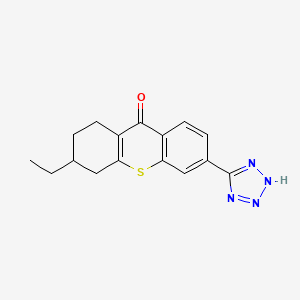
![6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one](/img/structure/B12580984.png)
